molecular formula C11H8F3NO B2807097 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360898-86-7

5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2807097
CAS No.: 1360898-86-7
M. Wt: 227.186
InChI Key: WSAUAGDJLWAALP-UHFFFAOYSA-N
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Description

5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by the presence of a trifluoromethyl group and a cyclopropane ring fused to an indoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of palladium-catalyzed reactions, such as the Sonogashira coupling, followed by cyclization to form the spirocyclic core . The reaction conditions often include the use of palladium acetate, a bidentate ligand, and a base such as triethylamine in a suitable solvent like toluene or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry techniques to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile . The reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the spirocyclic core, while substitution reactions can introduce various functional groups onto the molecule .

Mechanism of Action

The mechanism of action of 5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . The spirocyclic structure also contributes to its unique pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic oxindoles and trifluoromethylated spirocyclic compounds, such as:

Uniqueness

5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the presence of both the trifluoromethyl group and the spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)6-1-2-8-7(5-6)10(3-4-10)9(16)15-8/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAUAGDJLWAALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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